- Synthesis and bioactivity research of glycine hydrazides derivatives, Nongyaoxue Xuebao, 2008, 10(2), 151-155

Cas no 92973-24-5 (5-2-(Trifluoromethyl)phenyl-2-furoic Acid)

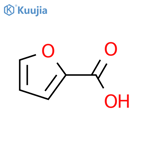

92973-24-5 structure

商品名:5-2-(Trifluoromethyl)phenyl-2-furoic Acid

5-2-(Trifluoromethyl)phenyl-2-furoic Acid 化学的及び物理的性質

名前と識別子

-

- 2-Furancarboxylic acid,5-[2-(trifluoromethyl)phenyl]-

- 5-(2-Trifluoromethyl-phenyl)-furan-2-carboxylic acid

- 5-(2-TRIFLUOROMETHYLPHENYL)-FURAN-2-CARBOXYLIC ACID

- 5-[2-(Trifluoromethyl)phenyl]-2-furoic Acid

- 5-[2-(Trifluoromethyl)phenyl]-2-furancarboxylic acid (ACI)

- 5-(2-trifluoromethylphenyl)furan-2-carboxylic acid

- 5-[2-(trifluoromethyl)phenyl]furan-2-carboxylic acid

- EN300-109243

- CS-0095183

- 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid, 97%

- SR-01000363008-1

- SB61061

- PD037053

- Q27096978

- VS-01350

- CHEMBL200377

- 5-[2-(Trifluoromethyl)phenyl]-2-furoic

- 5-(2-(trifluoromethyl)phenyl)furan-2-carboxylic acid

- 92973-24-5

- HMS3604L03

- MFCD02602847

- IJPNRBZMRINMMR-UHFFFAOYSA-N

- 5-[2-(Trifluoromethyl)phenyl]-2-furancarboxylic Acid;

- BBL003481

- PD005490

- 2evc

- AKOS000109200

- BDBM50175443

- DB07759

- NS00068266

- DB-349790

- G86129

- DTXSID40349440

- HMS2494F03

- Z57727924

- STK055280

- SMR000011380

- SCHEMBL376111

- SR-01000363008

- KUC100872N

- MLS000032257

- 5-2-(Trifluoromethyl)phenyl-2-furoic Acid

-

- MDL: MFCD02602847

- インチ: 1S/C12H7F3O3/c13-12(14,15)8-4-2-1-3-7(8)9-5-6-10(18-9)11(16)17/h1-6H,(H,16,17)

- InChIKey: IJPNRBZMRINMMR-UHFFFAOYSA-N

- ほほえんだ: O=C(C1=CC=C(C2C(C(F)(F)F)=CC=CC=2)O1)O

計算された属性

- せいみつぶんしりょう: 256.03472857g/mol

- どういたいしつりょう: 256.03472857g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 316

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 50.4Ų

- 疎水性パラメータ計算基準値(XlogP): 3.4

じっけんとくせい

- 色と性状: ソリッド

- 密度みつど: 1.395

- ゆうかいてん: 163-167 °C (lit.)

- ふってん: 372.9°C at 760 mmHg

- フラッシュポイント: 179.3°C

- 屈折率: 1.511

- じょうきあつ: 0.0±0.9 mmHg at 25°C

5-2-(Trifluoromethyl)phenyl-2-furoic Acid セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H301-H315-H317-H319-H335

- 警告文: P261-P280-P301+P310-P305+P351+P338

- 危険物輸送番号:UN 2811 6.1 / PGIII

- WGKドイツ:3

- 危険カテゴリコード: 25-36/37/38-43

- セキュリティの説明: 26-36/37

-

危険物標識:

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

5-2-(Trifluoromethyl)phenyl-2-furoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T791805-10000mg |

5-[2-(Trifluoromethyl)phenyl]-2-furoic Acid |

92973-24-5 | 10g |

$1568.00 | 2023-05-17 | ||

| Enamine | EN300-109243-10.0g |

5-[2-(trifluoromethyl)phenyl]furan-2-carboxylic acid |

92973-24-5 | 95% | 10g |

$320.0 | 2023-06-10 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T921116-1g |

5-[2-(Trifluoromethyl)phenyl]-2-furoic acid |

92973-24-5 | 97% | 1g |

¥515.70 | 2022-08-31 | |

| abcr | AB371997-1 g |

5-[2-(Trifluoromethyl)phenyl]furan-2-carboxylic acid; . |

92973-24-5 | 1 g |

€239.50 | 2023-07-19 | ||

| Enamine | EN300-109243-2.5g |

5-[2-(trifluoromethyl)phenyl]furan-2-carboxylic acid |

92973-24-5 | 95% | 2.5g |

$161.0 | 2023-10-27 | |

| Enamine | EN300-109243-0.1g |

5-[2-(trifluoromethyl)phenyl]furan-2-carboxylic acid |

92973-24-5 | 95% | 0.1g |

$41.0 | 2023-10-27 | |

| Chemenu | CM196179-5g |

5-(2-Trifluoromethyl-phenyl)-furan-2-carboxylic acid |

92973-24-5 | 95% | 5g |

$*** | 2023-05-29 | |

| TRC | T791805-1000mg |

5-[2-(Trifluoromethyl)phenyl]-2-furoic Acid |

92973-24-5 | 1g |

$201.00 | 2023-05-17 | ||

| Enamine | EN300-109243-1g |

5-[2-(trifluoromethyl)phenyl]furan-2-carboxylic acid |

92973-24-5 | 95% | 1g |

$119.0 | 2023-10-27 | |

| Aaron | AR00GZ2N-1g |

5-[2-(TRIFLUOROMETHYL)PHENYL]-2-FUROIC |

92973-24-5 | 95% | 1g |

$189.00 | 2024-07-18 |

5-2-(Trifluoromethyl)phenyl-2-furoic Acid 合成方法

Synthetic Routes 1

はんのうじょうけん

1.1 Catalysts: Cupric chloride

リファレンス

Synthetic Routes 2

はんのうじょうけん

1.1 Reagents: Sodium hydroxide , Silver nitrate Solvents: Ethanol , Water ; rt → 60 °C; 2 h, 60 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

リファレンス

- Derivatives of (R)-3-(5-Furanyl)carboxamido-2-aminopropanoic Acid as Potent NMDA Receptor Glycine Site Agonists with GluN2 Subunit-Specific Activity, Journal of Medicinal Chemistry, 2022, 65(1), 734-746

Synthetic Routes 3

はんのうじょうけん

リファレンス

- 5-(Substituted phenyl)-2-furancarboxylic acids, Czechoslovakia, , ,

Synthetic Routes 4

はんのうじょうけん

1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water

1.2 Catalysts: Cupric chloride

1.2 Catalysts: Cupric chloride

リファレンス

- Synthesis of benzoic acid 2-[[[[5-phenyl-2-furanyl]carbonyl]amino]thioxomethyl]hydrazide and 2-furancarboxylic acid 2-[[[[5-phenyl-2-furanyl]carbonyl]amino]thioxomethyl]hydrazide derivatives and determination of their activity as agrochemical fungicides and herbicides, Youji Huaxue, 2008, 28(5), 865-869

Synthetic Routes 5

はんのうじょうけん

1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 0 °C; 20 min, 0 °C

1.2 Reagents: Cupric chloride Solvents: Acetone , Water ; 0 °C; 1 d, rt

1.2 Reagents: Cupric chloride Solvents: Acetone , Water ; 0 °C; 1 d, rt

リファレンス

- Hydroxamic Acids as Potent Inhibitors of FeII and MnII E. coli Methionine Aminopeptidase: Biological Activities and X-ray Structures of Oxazole Hydroxamate-EcMetAP-Mn Complexes, ChemMedChem, 2012, 7(6), 1020-1030

Synthetic Routes 6

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 30 min, rt

リファレンス

- Synthesis and SAR of 5-aryl-furan-2-carboxamide derivatives as potent urotensin-II receptor antagonists, Bioorganic & Medicinal Chemistry Letters, 2019, 29(4), 577-580

Synthetic Routes 7

はんのうじょうけん

1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 0 °C

1.2 Catalysts: Cupric chloride Solvents: Water ; 0 °C; 4 h, rt; 16 h, rt

1.2 Catalysts: Cupric chloride Solvents: Water ; 0 °C; 4 h, rt; 16 h, rt

リファレンス

- Synthesis and biological activities of some triazolothiadiazoles containing ibuprofen moiety, Pharma Chemica, 2016, 8(2), 1-9

Synthetic Routes 8

はんのうじょうけん

1.1 Reagents: Silver oxide (Ag2O)

リファレンス

- Semisynthetic cephalosporines. I. An improved synthesis of 5-aryl-2-furancarboxylic acids, Chemicke Zvesti, 1984, 38(4), 507-13

Synthetic Routes 9

はんのうじょうけん

1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water

1.2 Reagents: Cupric chloride

1.2 Reagents: Cupric chloride

リファレンス

- Synthesis of 5-phenyl-N-[3-(3,4-dimethyl-1H-pyrrol-2-yl)-5-thioxo-4H-1,2,4-triazol-4-yl]-2-furancarboxamide and 2-phenoxy-N-[3-(3,4-dimethyl-1H-pyrrol-2-yl)-5-thioxo-4H-1,2,4-triazol-4-yl]acetamide derivatives, Youji Huaxue, 2008, 28(6), 1083-1086

Synthetic Routes 10

はんのうじょうけん

1.1 Solvents: Dimethyl sulfoxide , Dimethylformamide ; 1 h, rt

1.2 overnight, 60 °C

1.3 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 5 min, 120 °C

1.4 Reagents: Hydrochloric acid Solvents: Dichloromethane , 1,4-Dioxane ; 3 h, rt

1.2 overnight, 60 °C

1.3 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 5 min, 120 °C

1.4 Reagents: Hydrochloric acid Solvents: Dichloromethane , 1,4-Dioxane ; 3 h, rt

リファレンス

- Ionic immobilization, diversification, and release: Application to the generation of a library of methionine aminopeptidase inhibitors, Journal of Combinatorial Chemistry, 2008, 10(2), 185-194

Synthetic Routes 11

はんのうじょうけん

1.1 Reagents: Potassium hydroxide Solvents: Ethanol ; 30 min, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

リファレンス

- Synthesis of heterocycles from arylation products of unsaturated compounds: XVIII. 5-Arylfuran-2-carboxylic acids and their application in the synthesis of 1,2,4-thiadiazole, 1,3,4-oxadiazole, and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives, Russian Journal of Organic Chemistry, 2009, 45(4), 541-550

Synthetic Routes 12

はんのうじょうけん

1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; 4 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- Heterocycle-linked Phenylbenzyl Amides as Novel TRPV1 Antagonists and Their TRPV1 Binding Modes: Constraint-Induced Enhancement of In Vitro and In Vivo Activities, Chemistry - An Asian Journal, 2013, 8(2), 400-409

Synthetic Routes 13

はんのうじょうけん

1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 0 °C

1.2 Solvents: Water

1.3 Catalysts: Cuprous chloride Solvents: Water ; rt; 4 h, rt; 16 h, rt

1.2 Solvents: Water

1.3 Catalysts: Cuprous chloride Solvents: Water ; rt; 4 h, rt; 16 h, rt

リファレンス

- Synthesis of some thiadiazolotriazinone derivatives as possible antimicrobial agents, Phosphorus, 2007, 182(5), 1083-1091

Synthetic Routes 14

はんのうじょうけん

1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water

1.2 Reagents: Cupric chloride

1.2 Reagents: Cupric chloride

リファレンス

- Metalloform-selective inhibition: Synthesis and structure-activity analysis of Mn(II)-form-selective inhibitors of Escherichia coli methionine aminopeptidase, Bioorganic & Medicinal Chemistry Letters, 2005, 15(24), 5386-5391

5-2-(Trifluoromethyl)phenyl-2-furoic Acid Raw materials

- BENZENEDIAZONIUM, 2-(TRIFLUOROMETHYL)-

- o-Trifluoromethylphenylboronic Acid

- 5-2-(Trifluoromethyl)phenylfuran-2-carbaldehyde

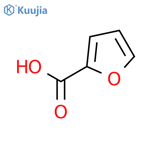

- Furancarboxylic acid

- 2-Furancarboxylic acid, 5-[2-(trifluoromethyl)phenyl]-, methyl ester

- NA

- 2-Furoic acid

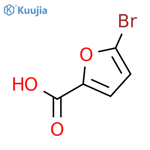

- 5-Bromofuran-2-carboxylic acid

5-2-(Trifluoromethyl)phenyl-2-furoic Acid Preparation Products

5-2-(Trifluoromethyl)phenyl-2-furoic Acid 関連文献

-

A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615

-

Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432

-

3. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95

-

Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289

-

Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956

92973-24-5 (5-2-(Trifluoromethyl)phenyl-2-furoic Acid) 関連製品

- 1178952-84-5(2-Bromo-n-cyclopropyl-4-fluorobenzene-1-sulfonamide)

- 2150005-98-2(2-(2,4-dimethyl-1H-imidazol-1-yl)-4-methylbenzaldehyde)

- 941923-05-3(N-cyclopentyl-2-(2-{(4-methylphenyl)methylsulfanyl}-1,3-thiazol-4-yl)acetamide)

- 1891701-79-3(3-2-fluoro-3-(trifluoromethyl)phenyl-1,2-oxazole-5-carboxylic acid)

- 941969-84-2(N-(1,3-benzothiazol-2-yl)-2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanylacetamide)

- 2228495-21-2(1-{4-(3-methylazetidin-3-yl)oxyphenyl}-1H-pyrazole)

- 1806582-47-7(3-Bromo-5-(3-chloropropyl)ethoxybenzene)

- 1807243-15-7(Methyl 5-cyano-2-ethyl-3-methylphenylacetate)

- 161404-76-8(thiane-3-carboxylic acid)

- 2418677-97-9(7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-2,3,4,5-tetrahydro-2-benzazepin-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:92973-24-5)5-2-(Trifluoromethyl)phenyl-2-furoic Acid

清らかである:99%

はかる:5g

価格 ($):178.0